molecular formula C10H8FNO3 B1473977 Methyl 7-fluoro-2-oxoindoline-6-carboxylate CAS No. 1251032-66-2

Methyl 7-fluoro-2-oxoindoline-6-carboxylate

Cat. No. B1473977
CAS RN: 1251032-66-2
M. Wt: 209.17 g/mol
InChI Key: NBVHYHLSWKPFBS-UHFFFAOYSA-N
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Description

“Methyl 7-fluoro-2-oxoindoline-6-carboxylate” is a chemical compound with the molecular formula C10H8FNO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H8FNO3 . This indicates that the molecule is composed of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 209.18 . The compound has a flash point of 189.4 and a boiling point of 389.6±42.0C at 760 mmHg .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

The synthetic preparation of related fluorinated indoline derivatives has been extensively studied for their potential as key intermediates in the development of pharmaceuticals. For instance, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a close relative to Methyl 7-fluoro-2-oxoindoline-6-carboxylate, demonstrates the utility of such compounds in preparing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This synthesis highlights the efficiency and regioselectivity achievable in constructing complex fluorinated molecules, which are often sought after for their enhanced biological activity and stability (Mayes et al., 2010).

Antibacterial and Anticancer Applications

Fluorinated indoline derivatives have also been investigated for their antibacterial and anticancer properties. The synthesis and evaluation of various fluorinated naphthyridine and quinolone derivatives reveal that these compounds exhibit potent antibacterial activity against a range of pathogens, including drug-resistant strains. Furthermore, some of these compounds have shown promising anticancer activity, indicating their potential as dual-purpose therapeutic agents (Dinakaran et al., 2008). This suggests that this compound, with its fluorinated indoline core, could be a valuable precursor in the synthesis of compounds with antibacterial and anticancer activities.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 7-fluoro-2-oxoindoline-6-carboxylate is an intermediate used in the preparation of BIBF 1120 . BIBF 1120, also known as Nintedanib, is a potent triple angiokinase inhibitor . It targets three angiokinases: vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). These receptors play crucial roles in angiogenesis, a process that allows the growth of blood vessels from pre-existing vasculature, which is a fundamental step in the transition of tumors from a dormant state to a malignant state .

Mode of Action

As a triple angiokinase inhibitor, BIBF 1120 (for which this compound is an intermediate) works by blocking the signaling pathways of the VEGFR, PDGFR, and FGFR . This inhibition prevents the receptors from activating the downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of VEGFR, PDGFR, and FGFR by BIBF 1120 disrupts several biochemical pathways. These include the PI3K/AKT pathway, the RAS/RAF/MEK/ERK pathway, and the PLCγ/PKC pathway . These pathways are involved in cell survival, proliferation, and migration, and their disruption leads to the inhibition of angiogenesis .

Pharmacokinetics

As an intermediate in the synthesis of bibf 1120, its adme (absorption, distribution, metabolism, and excretion) properties would be expected to influence the bioavailability of the final product .

Result of Action

The result of the action of this compound, through its product BIBF 1120, is the inhibition of angiogenesis . This leads to a decrease in tumor growth and metastasis, as the tumors are starved of the necessary blood supply .

Action Environment

The action of this compound, and its product BIBF 1120, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of certain enzymes

properties

IUPAC Name

methyl 7-fluoro-2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)6-3-2-5-4-7(13)12-9(5)8(6)11/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVHYHLSWKPFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(CC(=O)N2)C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155183
Record name 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251032-66-2
Record name 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251032-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 7-fluoro-2,3-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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